N-ethyl-2-(piperazin-1-yl)pyrimidin-4-amine
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Overview
Description
N-ethyl-2-(piperazin-1-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with an ethyl group and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(piperazin-1-yl)pyrimidin-4-amine typically involves the nucleophilic substitution reaction of a pyrimidine derivative with N-ethylpiperazine. One common method includes the reaction of 2-chloro-4-aminopyrimidine with N-ethylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(piperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine moiety can be replaced or modified using different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-ethylpiperazine in the presence of a base like potassium carbonate in acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-ethyl-2-(piperazin-1-yl)pyrimidin-4-one, while substitution reactions can produce various N-substituted derivatives.
Scientific Research Applications
N-ethyl-2-(piperazin-1-yl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting neurological disorders.
Mechanism of Action
The mechanism of action of N-ethyl-2-(piperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which is beneficial in treating neurological disorders .
Comparison with Similar Compounds
Similar Compounds
N-ethyl-2-(piperazin-1-yl)pyridin-3-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
6-ethyl-2-(piperazin-1-yl)pyrimidin-4-ol: Similar structure with an additional hydroxyl group.
3-methyl-N-(6-(piperazin-1-yl)pyridazin-3-yl)butanamide: Contains a pyridazine ring and a butanamide group.
Uniqueness
N-ethyl-2-(piperazin-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to act as a versatile intermediate in the synthesis of various bioactive compounds makes it valuable in medicinal chemistry and pharmaceutical research.
Properties
Molecular Formula |
C10H17N5 |
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Molecular Weight |
207.28 g/mol |
IUPAC Name |
N-ethyl-2-piperazin-1-ylpyrimidin-4-amine |
InChI |
InChI=1S/C10H17N5/c1-2-12-9-3-4-13-10(14-9)15-7-5-11-6-8-15/h3-4,11H,2,5-8H2,1H3,(H,12,13,14) |
InChI Key |
VNFNSDRVZQBUCM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCNCC2 |
Origin of Product |
United States |
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